N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its diverse applications. This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydroquinoline moiety, and a cyclopropanecarboxamide group. Its multifaceted nature makes it a valuable subject for study in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves several steps. One common synthetic route is the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction conditions usually require anhydrous conditions and a non-polar solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed to achieve high yields and purity.
Chemical Reactions Analysis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: : Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst, such as iron (Fe) or aluminum chloride (AlCl₃).
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: : It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
These compounds share the common tetrahydroquinoline and benzyl groups but differ in their carboxamide substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-8-16-12-17(21-20(24)15-6-7-15)9-10-18(16)22(19)13-14-4-2-1-3-5-14/h1-5,9-10,12,15H,6-8,11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXEHPKFNOITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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